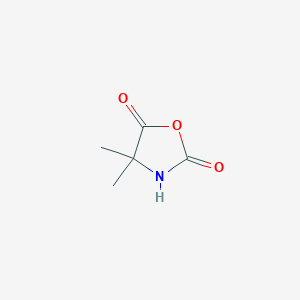

4,4-Dimethyloxazolidine-2,5-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4,4-Dimethyloxazolidine-2,5-dione is a useful research compound. Its molecular formula is C21H14BrFN2O3 and its molecular weight is 441.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Antimicrobial Agent

Application Overview:

4,4-Dimethyloxazolidine-2,5-dione is primarily utilized as an antimicrobial agent. It is effective in controlling bacterial and fungal growth in several industrial applications.

Industrial Uses:

- Oil Recovery: Employed in oil recovery drilling muds and packer fluids to prevent microbial contamination.

- Metalworking Fluids: Incorporated into cutting fluids to enhance performance and longevity.

- Adhesives and Paints: Used in latex paints and resin emulsions to maintain product integrity by inhibiting microbial growth .

Toxicity and Safety:

The compound has been classified as slightly toxic based on acute toxicity studies. It is categorized as a severe eye irritant but does not cause skin sensitization .

Electrochemical Applications

Battery Technology:

Recent studies have highlighted the potential of this compound as an additive in lithium-ion batteries (LIBs). Its role involves enhancing the stability of the solid electrolyte interphase (SEI), which is crucial for battery performance.

Research Findings:

- The compound reduces at higher potentials compared to standard electrolytes, indicating its effectiveness in forming protective layers on electrodes .

- Laser desorption/ionization mass spectrometry (LDI-MS) has been employed to analyze the interphase formed by this compound, revealing insights into its distribution and interaction with electrode materials .

Corrosion Inhibition

Application Overview:

this compound has been studied for its potential as a corrosion inhibitor for metals exposed to acidic environments.

Case Study Insights:

- Electrochemical and quantum chemical calculations have demonstrated that this compound can significantly reduce corrosion rates of mild steel in hydrochloric acid solutions. This application is particularly relevant in industries dealing with metal processing and maintenance .

Chemical Synthesis

Role in Organic Chemistry:

As a precursor or reagent in organic synthesis, this compound is utilized for creating various chemical derivatives. Its structure allows it to participate in reactions that yield valuable products for pharmaceuticals and agrochemicals.

Data Summary Table

| Application Area | Specific Use Cases | Toxicity Classification |

|---|---|---|

| Antimicrobial Agent | Oil recovery, metalworking fluids | Slightly toxic (acute) |

| Electrochemical Additive | Lithium-ion batteries | Severe eye irritant |

| Corrosion Inhibition | Mild steel in hydrochloric acid | Not a skin sensitizer |

| Chemical Synthesis | Precursor for organic compounds | Minimal mutagenicity risk |

Propiedades

Número CAS |

5839-88-3 |

|---|---|

Fórmula molecular |

C21H14BrFN2O3 |

Peso molecular |

441.2 g/mol |

Nombre IUPAC |

4,4-dimethyl-1,3-oxazolidine-2,5-dione |

InChI |

InChI=1S/C5H7NO3/c1-5(2)3(7)9-4(8)6-5/h1-2H3,(H,6,8) |

Clave InChI |

NQJCXUZVNLXRIL-UHFFFAOYSA-N |

SMILES |

CC1(C(=O)OC(=O)N1)C |

SMILES canónico |

C1=CC(=CC=C1C2=NC3=C(O2)C=CC(=C3)NC(=O)COC4=CC=C(C=C4)Br)F |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.